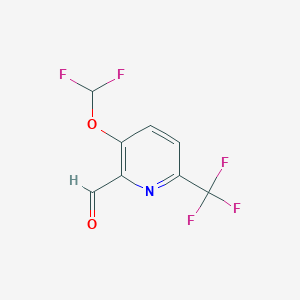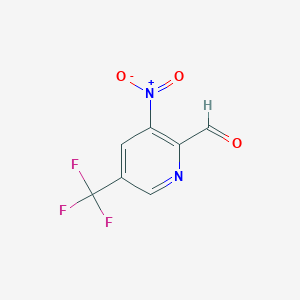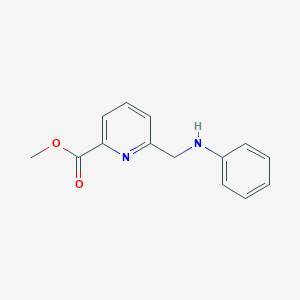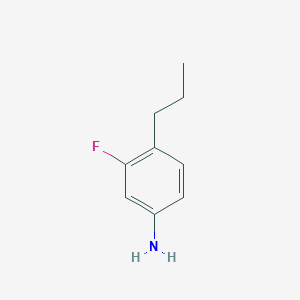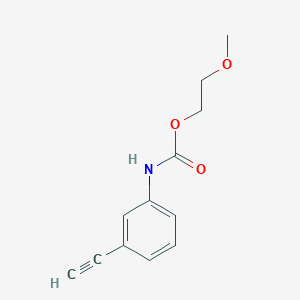
2-Methoxyethyl (3-ethynylphenyl)carbamate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-Methoxyethyl (3-ethynylphenyl)carbamate” consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of 2,3-disubstituted Indole and Carbazole Derivatives The synthesis of 2,3-disubstituted indole through palladium(II)-catalyzed cyclization with alkenylation reactions of ethyl 2-ethynylphenylcarbamate derivatives offers insights into the versatility of 2-Methoxyethyl (3-ethynylphenyl)carbamate in chemical synthesis. This method enables the creation of 2-substituted 3-ethenylindoles and carbazole derivatives, showcasing the compound's applicability in generating complex heterocyclic structures (Yasuhara et al., 2002).
Palladium-Catalyzed Oxidative Carbonylation The palladium-catalyzed oxidative carbonylation of 2-ethynylanilines to produce (E)-3-(methoxycarbonyl)methylene-1,3-dihydroindol-2-ones further demonstrates the compound's role in facilitating novel organic transformations. This process underscores the utility of 2-Methoxyethyl (3-ethynylphenyl)carbamate in synthesizing indol-2-one derivatives under mild conditions (Gabriele et al., 2001).
Directed Lithiation and Functionalization Directed lithiation techniques using N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate showcase another scientific research application. This method allows for the functionalization of the compound at specific positions, highlighting its utility in the selective synthesis of substituted products (Smith et al., 2013).
Synthesis of Novel Anticholinesterases Research into the development of novel anticholinesterase inhibitors based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, utilizing carbamate derivatives, indicates the compound's potential in medicinal chemistry. This approach has yielded potent inhibitors of acetylcholinesterase and butyrylcholinesterase, revealing the compound's application in exploring treatments for conditions like Alzheimer's disease (Luo et al., 2005).
Mécanisme D'action
Carbamate compounds, such as “2-Methoxyethyl (3-ethynylphenyl)carbamate”, are known to inhibit the enzyme acetylcholinesterase (AChE) by binding covalently to a serine residue in the enzyme active site . This inhibition of AChE results in a buildup of the neurotransmitter acetylcholine at a nerve synapse or neuromuscular junction, leading to overstimulation of acetylcholine receptors and subsequent toxicity .
Propriétés
IUPAC Name |
2-methoxyethyl N-(3-ethynylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-10-5-4-6-11(9-10)13-12(14)16-8-7-15-2/h1,4-6,9H,7-8H2,2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVCBZKCIRIRNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)NC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl (3-ethynylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt](/img/structure/B1409108.png)
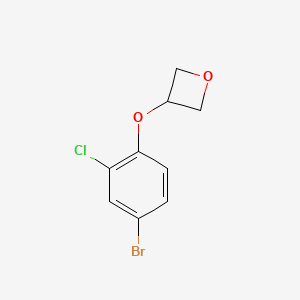


![[1-(4-Ethynylphenyl)cyclopropyl]methanol](/img/structure/B1409112.png)


![2-[2-hydroxy-5-(methylsulfonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1409118.png)
![5-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1409120.png)
